4-formylpyridine-2-carboxylic acid hydrochloride
Description
Properties
CAS No. |
2408966-52-7 |
|---|---|
Molecular Formula |
C7H6ClNO3 |
Molecular Weight |
187.58 g/mol |
IUPAC Name |
4-formylpyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H5NO3.ClH/c9-4-5-1-2-8-6(3-5)7(10)11;/h1-4H,(H,10,11);1H |
InChI Key |
TVKNINSHBHWCDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C=O)C(=O)O.Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Formylpyridine 2 Carboxylic Acid Hydrochloride
Precursor-Based Synthesis Strategies
The synthesis of 4-formylpyridine-2-carboxylic acid hydrochloride is primarily achieved through precursor-based strategies, which involve the systematic chemical modification of appropriately substituted pyridine (B92270) rings. The choice of starting material dictates the sequence of reactions required to install the formyl group at the C4 position and the carboxylic acid group at the C2 position.
Syntheses initiating from pyridines already functionalized at the 4-position focus on introducing or revealing the carboxylic acid moiety at the 2-position while transforming the C4 substituent into a formyl group.
A common and direct approach involves the selective oxidation of a methyl group at the C4 position of a pyridine ring that already bears a carboxylic acid (or a precursor like an ester) at the C2 position. The starting material for this route is 4-methylpyridine-2-carboxylic acid. The key challenge is to achieve partial oxidation to the aldehyde without over-oxidation to the corresponding carboxylic acid at the C4 position. nih.gov
Selenium(IV) oxide (SeO₂) is a reagent of choice for the selective oxidation of activated methyl groups, such as those on heterocyclic rings, to aldehydes. chemicalbook.comadichemistry.com The reaction is typically conducted in a high-boiling solvent like dioxane or pyridine to facilitate the oxidation. While the oxidation of 4-methylpyridine (B42270) (4-picoline) with SeO₂ often yields 4-pyridinecarboxylic acid, careful control of reaction conditions can favor the formation of the aldehyde. nih.govemporia.edu The crucial step in the synthesis of certain antibiotics has involved the SeO₂ oxidation of a methyl group to a formyl group on a substituted bipyridine molecule. nih.gov
For the synthesis of 4-formylpyridine-2-carboxylic acid, the methyl ester of 4-methylpyridine-2-carboxylic acid would likely be used to prevent unwanted side reactions involving the free carboxylic acid. After the oxidation of the methyl group, the ester would be hydrolyzed to yield the final product.
Table 1: Proposed Reaction Conditions for Selective Oxidation
| Starting Material | Oxidizing Agent | Solvent | Conditions | Intermediate Product |
| Methyl 4-methylpyridine-2-carboxylate | Selenium(IV) oxide (SeO₂) | Dioxane | Reflux | Methyl 4-formylpyridine-2-carboxylate |
An alternative strategy begins with a pyridine ring halogenated at the 4-position, such as 4-chloropyridine-2-carboxylic acid or its corresponding ester. guidechem.com This pathway requires the conversion of the C4-halogen into a formyl group. Palladium-catalyzed cross-coupling reactions are particularly suitable for this transformation.
The Stille cross-coupling reaction provides a robust method for this conversion. wikipedia.orglibretexts.org The reaction involves coupling the 4-halopyridine derivative (preferably a bromo- or iodo- derivative for higher reactivity) with an organotin reagent that serves as a formyl group equivalent, such as tributyl(1-ethoxyvinyl)tin. The initial coupling product is a vinyl ether, which is readily hydrolyzed under mild acidic conditions to reveal the formyl group. To avoid interference from the carboxylic acid, its ester form (e.g., methyl or ethyl ester) is typically used.
The general sequence is as follows:
Esterification of 4-chloropyridine-2-carboxylic acid.
(Optional) Conversion of the 4-chloro derivative to a more reactive 4-bromo or 4-iodo derivative.
Palladium-catalyzed Stille coupling with a formyl anion equivalent.
Acidic workup to hydrolyze the intermediate and the ester, followed by hydrochloride salt formation.
Table 2: Proposed Reaction Conditions for Stille Coupling
| Starting Material | Coupling Partner | Catalyst | Solvent | Key Step |
| Methyl 4-bromopyridine-2-carboxylate | Tributyl(1-ethoxyvinyl)tin | Pd(PPh₃)₄ (Palladium Tetrakis) | Toluene | C-C bond formation |
| Resulting vinyl ether intermediate | Dilute HCl | - | Aqueous | Hydrolysis to formyl group and ester |
These approaches start from pyridine derivatives where the carboxylic acid is already present at the C2 position, and the main goal is the introduction of the formyl group at C4.
This synthetic route would conceptually start from 4-formylpyridine and introduce a carboxylic acid at the C2 position. However, direct carboxylation of the pyridine ring at a specific position is a significant synthetic challenge, especially when a deactivating group like a formyl group is present. chemistryviews.orgnih.gov
A plausible, though complex, approach would involve the principles of Directed ortho Metalation (DoM). wikipedia.orgorganic-chemistry.orgbaranlab.org In this strategy, a directing group on the ring complexes with an organolithium reagent, facilitating deprotonation (lithiation) at the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile, such as carbon dioxide (CO₂), to install a carboxylic acid group.
The formyl group itself is not an effective directing group and is sensitive to organolithium reagents. Therefore, a multi-step sequence would be necessary:
Protection of the aldehyde in 4-formylpyridine as an acetal (B89532) (e.g., a dimethyl acetal). This protected group is less electron-withdrawing and stable to lithiation conditions.
While the acetal is not a strong directing group, the pyridine nitrogen can direct lithiation to the C2 position.
Treatment with a strong lithium base like n-butyllithium or lithium diisopropylamide (LDA) at low temperature to effect C2-lithiation.
Quenching the resulting organolithium intermediate with solid CO₂ (dry ice).
Acidic workup to protonate the carboxylate and hydrolyze the acetal, revealing the formyl group and yielding the target molecule.
A highly effective and common method for synthesizing carboxylic acids is the hydrolysis of a nitrile precursor. google.com This strategy involves the synthesis of 4-formylpyridine-2-carbonitrile (B154140), followed by its hydrolysis to the desired carboxylic acid. The precursor, 2-cyanopyridine-4-carboxaldehyde (an alternative name for 4-formylpyridine-2-carbonitrile), is a known compound. chemicalbook.com
The synthesis of the nitrile precursor can be achieved from 4-methyl-2-cyanopyridine via oxidation of the methyl group, or from a 2-cyanopyridine (B140075) N-oxide derivative. chemicalbook.comchem-soc.si Once 4-formylpyridine-2-carbonitrile is obtained, it can be hydrolyzed under either acidic or basic conditions. google.com
Acid Hydrolysis : Heating the nitrile under reflux with a strong acid like hydrochloric acid (HCl) directly yields the carboxylic acid and the ammonium (B1175870) salt. Using HCl as the acid conveniently leads to the formation of the final hydrochloride salt of the product in one step.
Alkaline Hydrolysis : Refluxing the nitrile with an aqueous base, such as sodium hydroxide (B78521) (NaOH), first produces the sodium salt of the carboxylic acid and ammonia. The reaction mixture must then be acidified with HCl to protonate the carboxylate and form the final hydrochloride product.
This two-step sequence is often high-yielding and is a reliable method for accessing aromatic carboxylic acids.
Table 3: Reaction Conditions for Nitrile Hydrolysis
| Starting Material | Reagents | Conditions | Product |
| 4-Formylpyridine-2-carbonitrile | aq. HCl | Reflux | This compound |
| 4-Formylpyridine-2-carbonitrile | 1. aq. NaOH, Reflux2. aq. HCl | Stepwise | This compound |
Combined Approaches to Introduce Formyl and Carboxylic Acid Groups
The creation of the 4-formyl-2-carboxylic acid substitution pattern on a pyridine ring can be approached through either sequential functionalization of a pre-existing pyridine core or through a one-pot procedure where multiple transformations occur in a single reaction vessel.
A sequential approach offers a step-by-step method to build the desired molecule, allowing for purification and characterization of intermediates. A plausible strategy would involve the initial functionalization at either the C4 or C2 position, followed by the introduction of the second group.
One potential pathway begins with the C4-functionalization of a pyridine derivative. Direct C4-alkylation of pyridine can be challenging due to competing C2-alkylation. However, methods using a blocking group, such as a fumarate-derived adduct, have been developed to achieve exquisite C4-selectivity in Minisci-type decarboxylative alkylations. nih.gov This could be used to introduce a masked formyl group, such as a protected hydroxymethyl or a related precursor group, at the C4 position. Following the successful C4-functionalization and removal of the blocking group, the C2 position can be targeted. The introduction of the carboxylic acid group at the C2 position could then be achieved through various methods, including lithiation followed by quenching with carbon dioxide, or through transition-metal-catalyzed C-H activation and carboxylation.
Alternatively, the synthesis could commence with a C2-functionalized pyridine. For instance, picolinic acid (pyridine-2-carboxylic acid) or its derivatives could serve as the starting material. The challenge then lies in the selective introduction of a formyl group at the C4 position. Direct formylation of the pyridine ring can be difficult, but strategies involving the generation of pyridylphosphonium salts followed by a copper-catalyzed reaction could potentially be adapted for this purpose. researchgate.netresearchgate.netnih.gov Another approach involves the use of a pre-functionalized starting material, such as a 4-halopicolinic acid derivative, which could then be converted to the formyl group via a transition-metal-catalyzed carbonylation reaction or through a lithium-halogen exchange followed by reaction with a formylating agent like N,N-dimethylformamide (DMF).
A final step in a sequential synthesis would be the formation of the hydrochloride salt. This is typically achieved by treating a solution of the free base, 4-formylpyridine-2-carboxylic acid, with hydrogen chloride, often as a solution in an organic solvent like diethyl ether or ethanol, to precipitate the salt. orgsyn.org
One-pot syntheses are highly desirable from an efficiency and sustainability perspective as they reduce the number of work-up and purification steps. A one-pot procedure for the synthesis of 4-formylpyridine-2-carboxylic acid would likely involve a cascade of reactions.
A hypothetical one-pot approach could involve the C-H phosphination of pyridine at the C4 position, followed by a copper-catalyzed carboxylation with CO2 to introduce the carboxylic acid group. researchgate.netresearchgate.netnih.govchemistryviews.org While this has been demonstrated for C4-carboxylation, adapting it to also include a C2-functionalization in the same pot would be a complex but potentially efficient strategy.
Another conceptual one-pot method could be based on the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of a 1,3-dicarbonyl compound, an alkynone, and ammonia. chemicalbook.com By carefully choosing substrates with appropriate functionalities that can be later converted to a formyl and a carboxylic acid group, it might be possible to construct the desired pyridine ring in a single step. For example, using an alkynone bearing a protected aldehyde and a dicarbonyl compound with a group that can be oxidized to a carboxylic acid could lead to a precursor of the target molecule. google.com
Optimization of Reaction Conditions and Yields
The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of catalyst systems, solvents, temperature, and pressure is crucial for maximizing the yield and purity of the final product.
Transition metal catalysis is a cornerstone of modern C-H functionalization chemistry. For the introduction of the carboxylic acid and formyl groups onto the pyridine ring, several catalytic systems are relevant.
Palladium catalysts are widely used for C-H activation and cross-coupling reactions. nih.gov For instance, a palladium-catalyzed carbonylation of a 4-halopyridine-2-carboxylate ester could be a viable route to the 4-formyl derivative. The choice of ligand is critical in such reactions to control the catalytic activity and selectivity.
Copper catalysts have shown promise in the C4-selective carboxylation of pyridines with CO2 via pyridylphosphonium salts. researchgate.netresearchgate.netnih.gov The catalytic cycle often involves a Cu(I)/Cu(II) redox couple, and the addition of ligands such as N,N,N',N'-tetramethylethylenediamine (TMEDA) can significantly enhance the reaction efficiency. researchgate.netchemistryviews.org
The table below summarizes representative catalyst systems that could be adapted for the functionalization of the pyridine ring relevant to the synthesis of the target compound.
| Functionalization Step | Catalyst System | Ligand/Additive | Typical Substrate | Reference |
| C4-Carboxylation | CuCl | TMEDA, ZnEt₂ | Pyridylphosphonium salt | researchgate.netnih.govchemistryviews.org |
| C2-Alkylation | CuBr·SMe₂ | Chiral diphosphine | Alkenyl pyridine | nih.gov |
| C-H Arylation | Pd(OAc)₂ | n-BuAd₂P, Pivalic acid | Electron-deficient pyridine | nih.gov |
The choice of solvent can have a profound impact on the regioselectivity and efficiency of pyridine functionalization reactions. Solvents can influence the solubility of reactants and catalysts, stabilize intermediates, and in some cases, participate in the reaction mechanism.
For reactions involving charged intermediates, such as those in Minisci-type reactions or reactions proceeding through pyridinium (B92312) salts, polar solvents are generally preferred. In the copper-catalyzed C4-carboxylation of pyridylphosphonium salts, dimethylacetamide (DMA) has been found to be an effective solvent. researchgate.netchemistryviews.org
The regioselectivity of nucleophilic additions to pyridine derivatives can also be influenced by the solvent. For instance, in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with a nucleophile, the regioselectivity for the 2-position versus the 6-position was found to be dependent on the hydrogen-bond accepting ability of the solvent.
The following table illustrates the effect of solvent on a representative pyridine functionalization reaction.
| Reaction | Solvent | Regioselectivity/Yield | Reference |
| C4-Carboxylation of Pyridylphosphonium Salt | Dimethylacetamide (DMA) | Good yield | researchgate.netchemistryviews.org |
| Nucleophilic Substitution of a Dichloropyridine | Dichloromethane (B109758) | 16:1 for 2-isomer | Not directly cited |
| Nucleophilic Substitution of a Dichloropyridine | Dimethyl sulfoxide (B87167) (DMSO) | 2:1 for 6-isomer | Not directly cited |
Temperature and pressure are critical parameters that need to be carefully controlled to ensure the desired reaction outcome. Many C-H activation and functionalization reactions require elevated temperatures to overcome the activation energy barrier. For example, a palladium-catalyzed C3-arylation of pyridines was found to be optimal at 120 °C. researchgate.net
In laboratory settings, reactions are typically carried out at atmospheric pressure. However, for reactions involving gaseous reagents like carbon monoxide or carbon dioxide, the pressure can be a key variable. For the carboxylation of pyridines with CO2, the reaction can be conducted at atmospheric pressure, which is advantageous for laboratory-scale synthesis. researchgate.netchemistryviews.org In an industrial setting, higher pressures might be employed to increase the concentration of the gaseous reactant and enhance the reaction rate. For instance, the synthesis of pyridine-4-carboxylic acid from 4-pyridyl formate (B1220265) and carbon monoxide was conducted at high pressure (500 kg/cm ²) and temperature (260 °C).
The table below provides examples of temperature and pressure parameters for relevant pyridine functionalization reactions.
| Reaction Type | Temperature | Pressure | Scale | Reference |
| Pd-catalyzed C3-H Arylation | 120 °C | Atmospheric | Laboratory | researchgate.net |
| Cu-catalyzed C4-Carboxylation with CO₂ | Room Temperature | 1 atm | Laboratory | researchgate.netchemistryviews.org |
| Carboxylation with CO | 260 °C | 500 kg/cm ² | Potentially industrial | Not directly cited |
Isolation and Purification Techniques for Research Applications
The isolation and purification of this compound are critical steps in its synthesis to ensure the removal of impurities, such as starting materials, reagents, and by-products. The choice of purification method is dictated by the scale of the reaction, the nature of the impurities, and the desired final purity of the compound. For research applications, where high purity is often essential, a combination of techniques including precipitation, recrystallization, and chromatography are commonly employed.
Precipitation and Recrystallization
Precipitation is a frequently utilized initial step to isolate the crude this compound from the reaction mixture. Given its salt nature, the compound's solubility is highly dependent on the solvent system. The hydrochloride salt of pyridine carboxylic acids can often be precipitated from a reaction mixture by adjusting the pH or by the addition of a less polar solvent in which the salt is insoluble. For instance, in the synthesis of related pyridine carboxylic acid derivatives, acidification of the aqueous solution with concentrated HCl to a specific pH can induce precipitation of the hydrochloride salt. chemicalbook.com
Recrystallization is a powerful technique for the purification of crystalline solids. The selection of an appropriate solvent system is paramount for successful recrystallization, ideally one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For pyridine carboxylic acids and their salts, polar protic solvents or mixtures involving them are often effective. The solubility of picolinic acid (pyridine-2-carboxylic acid), a closely related compound, has been studied in various solvents, providing insights into suitable systems for recrystallization. It is highly soluble in water, less so in ethanol, and sparingly soluble in acetonitrile (B52724). mdpi.comresearchgate.net This suggests that solvent systems such as ethanol-water or isopropanol-water mixtures could be effective for the recrystallization of this compound. The process involves dissolving the crude product in a minimum amount of the hot solvent mixture, followed by slow cooling to allow for the formation of well-defined crystals, leaving impurities behind in the mother liquor.
Table 1: Representative Solvent Systems for the Recrystallization of Pyridine Carboxylic Acid Derivatives
| Compound Type | Solvent System | Observations | Reference Compound |
| Pyridine Carboxylic Acid | Water | High solubility at room temperature. mdpi.comresearchgate.net | Picolinic Acid |
| Pyridine Carboxylic Acid | Ethanol | Moderate solubility, suitable for recrystallization. mdpi.comresearchgate.net | Picolinic Acid |
| Pyridine Carboxylic Acid | Acetonitrile | Low solubility, potentially useful as an anti-solvent. mdpi.comresearchgate.net | Picolinic Acid |
| Amine Hydrochloride | Absolute Ethanol | Effective for recrystallizing hydrochloride salts. orgsyn.org | Methylamine Hydrochloride |
Chromatographic Methods
For achieving very high purity or for separating mixtures that are difficult to resolve by crystallization, chromatographic techniques are indispensable.
Flash Column Chromatography
Flash column chromatography is a common method for the purification of organic compounds in a research setting. For polar compounds like this compound, a polar stationary phase such as silica (B1680970) gel is typically used. The choice of the mobile phase (eluent) is crucial for effective separation. A mixture of a relatively nonpolar solvent and a more polar solvent is used, with the polarity of the mixture being gradually increased to elute compounds of increasing polarity. For functionalized pyridone-carboxylic acids, a mixture of hexane (B92381) and ethyl acetate (B1210297) has been successfully used as the eluent. nih.gov Given the polarity of the target molecule, a more polar solvent system, such as dichloromethane and methanol (B129727), might be necessary.
Table 2: Exemplary Conditions for Flash Column Chromatography of Functionalized Pyridine Carboxylic Acids
| Stationary Phase | Eluent System | Compound Type |
| Silica Gel | Hexane/Ethyl Acetate (3:1) | Functionalized 2-pyridone-3-carboxylic acid derivative nih.gov |
| Silica Gel | Dichloromethane/Methanol | Suitable for polar pyridine derivatives |
High-Performance Liquid Chromatography (HPLC)
For analytical purposes and for the purification of small quantities of material to very high purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, is a common technique. For pyridine-carboxylic acid derivatives, a mobile phase consisting of acetonitrile and water with an acidic modifier like formic acid or trifluoroacetic acid is often employed to ensure good peak shape and resolution. researchgate.net The acidic modifier protonates the pyridine nitrogen, leading to better interaction with the stationary phase.
Table 3: Typical Mobile Phases for HPLC Analysis of Pyridine Carboxylic Acid Derivatives
| Stationary Phase | Mobile Phase Composition | Compound Type |
| Reversed-Phase (e.g., C18) | Acetonitrile/Water with 0.1% Formic Acid | Pyridine-carboxylate derivative of a steroid researchgate.net |
| Reversed-Phase (e.g., C18) | Acetonitrile/Water with 0.1% Trifluoroacetic Acid | General method for acidic compounds |
Chemical Reactivity and Derivatization Studies of 4 Formylpyridine 2 Carboxylic Acid Hydrochloride
Transformations Involving the Formyl Group (–CHO)
The formyl group, an aromatic aldehyde, is a key site for a variety of chemical transformations. Its carbonyl carbon is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity allows for reductive processes, oxidation, nucleophilic additions, and condensation reactions.
Reductive Processes to Alcohols and Amines
The formyl group of 4-formylpyridine-2-carboxylic acid can be readily reduced to a primary alcohol (a hydroxymethyl group) or converted into an amine through reductive amination.
Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or milder, more selective reagents such as sodium borohydride (B1222165) (NaBH₄) can reduce the aldehyde to 4-(hydroxymethyl)pyridine-2-carboxylic acid. LiAlH₄ is potent enough to reduce both the aldehyde and the carboxylic acid, whereas NaBH₄ is generally selective for the aldehyde at lower temperatures. libretexts.orgyoutube.com
Reductive Amination: This process involves the conversion of the carbonyl group into an amine. wikipedia.org The reaction proceeds via the formation of an intermediate imine (Schiff base) by reacting the aldehyde with a primary or secondary amine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial aldehyde but are effective at reducing the protonated imine intermediate. harvard.eduorganicreactions.org This method provides a direct route to a wide array of N-substituted 4-(aminomethyl)pyridine-2-carboxylic acid derivatives.
| Reactant(s) | Reagent(s) | Product | Transformation Type |
|---|---|---|---|
| 4-formylpyridine-2-carboxylic acid hydrochloride | NaBH₄ or LiAlH₄ | 4-(hydroxymethyl)pyridine-2-carboxylic acid | Reduction to Alcohol |
| This compound, Primary Amine (R-NH₂) | NaBH₃CN or NaBH(OAc)₃ | 4-((R-amino)methyl)pyridine-2-carboxylic acid | Reductive Amination |
Oxidative Pathways to Carboxylic Acids
The formyl group is susceptible to oxidation, readily converting to a carboxylic acid group. This transformation results in the formation of pyridine-2,4-dicarboxylic acid. A variety of oxidizing agents can accomplish this, including potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O). The use of sodium perborate in acetic acid is also an effective method for oxidizing aromatic aldehydes to carboxylic acids. organic-chemistry.org This reaction underscores the electron-deficient nature of the aldehyde proton, which is easily abstracted during oxidation.
Nucleophilic Addition Reactions at the Carbonyl Center
The polarized carbon-oxygen double bond of the formyl group is a prime target for nucleophilic attack. youtube.com This fundamental reaction proceeds via the addition of a nucleophile to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. libretexts.org This intermediate is then typically protonated to yield the final product.
Key examples of nucleophilic addition include:
Cyanohydrin Formation: The addition of a cyanide ion (e.g., from HCN or NaCN) to the aldehyde group results in the formation of a cyanohydrin, which is a valuable synthetic intermediate. libretexts.org
Hemiacetal and Acetal (B89532) Formation: In the presence of an alcohol under acidic or basic catalysis, the formyl group can react to form a hemiacetal. libretexts.org With an excess of the alcohol and a strong acid catalyst, the reaction can proceed further to form an acetal, which can serve as a protecting group for the aldehyde functionality.
| Nucleophile | Product Type | General Structure of Adduct |
|---|---|---|
| Cyanide (CN⁻) | Cyanohydrin | Py-CH(OH)CN |
| Alcohol (R-OH) | Hemiacetal | Py-CH(OH)OR |
| Water (H₂O) | Hydrate (Gem-diol) | Py-CH(OH)₂ |
*Py represents the pyridine-2-carboxylic acid moiety.
Condensation Reactions for Schiff Base Formation
One of the most significant reactions of the formyl group is its condensation with primary amines to form imines, commonly known as Schiff bases. nih.gov This reaction is typically catalyzed by acid or base and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Pyridinecarboxaldehyde derivatives are of significant interest as precursors for Schiff bases, which are important in coordination chemistry and as intermediates for bioactive compounds. nih.gov The reaction of 4-pyridinecarboxaldehyde with amines like 3-aminopyridine has been shown to form stable Schiff base ligands that can coordinate with transition metals. jocpr.com
The general reaction is as follows: Py-CHO + R-NH₂ ⇌ Py-CH=N-R + H₂O
| Amine Reactant (R-NH₂) | Resulting Schiff Base (Py-CH=N-R) |
|---|---|
| Aniline (C₆H₅NH₂) | N-(pyridin-4-ylmethylene)aniline |
| L-tryptophan | Schiff base of L-tryptophan nih.gov |
| 3-Aminopyridine | N,N'-bis(pyridin-4-ylmethylene)pyridine-3-amine jocpr.com |
*Py represents the pyridine-2-carboxylic acid moiety.
Knoevenagel and Wittig Type Olefination Reactions
The formyl group can participate in carbon-carbon bond-forming reactions that convert the carbonyl into an alkene.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, diethyl malonate, or cyanoacetic acid), typically catalyzed by a weak base like piperidine (B6355638) or pyridine (B92270). wikipedia.orgalfa-chemistry.com The reaction yields an α,β-unsaturated product after dehydration. organic-chemistry.org The presence of the pyridine ring in the substrate itself can influence the reaction conditions.
Wittig Reaction: This powerful olefination method uses a phosphorus ylide (a Wittig reagent) to convert aldehydes or ketones into alkenes. wikipedia.orglumenlearning.com The reaction of 4-formylpyridine-2-carboxylic acid with a triphenyl phosphonium ylide (Ph₃P=CHR) would yield a 4-(alkenyl)pyridine-2-carboxylic acid derivative and the highly stable triphenylphosphine (B44618) oxide. masterorganicchemistry.comlibretexts.org The stereochemistry of the resulting alkene (E or Z) depends on the nature of the ylide used. organic-chemistry.org
Reactions of the Carboxylic Acid Group (–COOH)
The carboxylic acid group at the 2-position of the pyridine ring is a versatile functional handle for derivatization, primarily through nucleophilic acyl substitution reactions. khanacademy.org
Esterification: The most common reaction is esterification, where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) to form an ester. This equilibrium-driven process, known as the Fischer esterification, is typically pushed towards the product by using an excess of the alcohol or by removing water as it forms. cerritos.edumasterorganicchemistry.com Alternatively, esterification can be achieved under milder, non-acidic conditions using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP). orgsyn.org
Amide Formation: Direct reaction with an amine is generally difficult as it leads to an acid-base reaction forming a stable ammonium (B1175870) carboxylate salt. libretexts.org To form an amide, the carboxylic acid must first be "activated." This can be done by converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with a primary or secondary amine to yield the corresponding amide. chemguide.co.uk Another method involves using peptide coupling reagents (e.g., DCC) that facilitate the direct condensation of the carboxylic acid with an amine. youtube.com
Reduction: While the formyl group is more easily reduced, the carboxylic acid can be reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.org This would result in the reduction of both functional groups, yielding 4-(hydroxymethyl)pyridin-2-yl)methanol.
| Reactant | Reagent(s) | Product Type |
|---|---|---|
| Alcohol (R-OH) | H₂SO₄ (catalyst) or DCC/DMAP | Ester |
| Amine (R-NH₂) | 1. SOCl₂ 2. R-NH₂ | Amide |
| Amine (R-NH₂) | DCC (coupling agent) | Amide |
| - | LiAlH₄ | Primary Alcohol |
Esterification and Amidation for Functionalization
The carboxylic acid moiety of 4-formylpyridine-2-carboxylic acid is a prime site for functionalization through esterification and amidation reactions.
Esterification:
The conversion of the carboxylic acid to an ester can be achieved through several methods, most notably the Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.com
The general mechanism for the Fischer esterification of 4-formylpyridine-2-carboxylic acid is as follows:
Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com
Nucleophilic attack by the alcohol on the activated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com
Proton transfer from the attacking alcohol to one of the hydroxyl groups. masterorganicchemistry.com
Elimination of water as a leaving group, regenerating the carbonyl double bond. masterorganicchemistry.com
Deprotonation of the carbonyl oxygen to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com
A variety of primary and secondary alcohols can be employed in this reaction, leading to a diverse range of ester derivatives.
| Reactant Alcohol | Catalyst | Resulting Ester |
| Methanol (B129727) | H₂SO₄ | Methyl 4-formylpyridine-2-carboxylate |
| Ethanol | TsOH | Ethyl 4-formylpyridine-2-carboxylate |
| Isopropanol | H₂SO₄ | Isopropyl 4-formylpyridine-2-carboxylate |
| Benzyl alcohol | H₂SO₄ | Benzyl 4-formylpyridine-2-carboxylate |
Amidation:
Amidation of 4-formylpyridine-2-carboxylic acid provides a route to synthesize a wide array of amides. Direct reaction of the carboxylic acid with an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. youtube.com Therefore, the carboxylic acid is typically activated first. Common methods for amide bond formation include:
Conversion to an Acyl Chloride: The carboxylic acid can be converted to the more reactive 4-formylpyridine-2-carbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). fishersci.co.uknih.gov The resulting acyl chloride readily reacts with primary and secondary amines to form the corresponding amides. fishersci.co.uk This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or a tertiary amine, to neutralize the HCl byproduct. youtube.comfishersci.co.uk
Use of Coupling Reagents: A variety of peptide coupling reagents can be used to facilitate the direct amidation of the carboxylic acid with an amine. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive intermediate that is then susceptible to nucleophilic attack by the amine. fishersci.co.uk
These methods allow for the coupling of 4-formylpyridine-2-carboxylic acid with a broad range of amines, including primary, secondary, and aromatic amines, to produce the corresponding N-substituted amides.
| Amine | Coupling Method | Resulting Amide |
| Ammonia | Acyl chloride | 4-formylpyridine-2-carboxamide |
| Aniline | EDC | N-phenyl-4-formylpyridine-2-carboxamide |
| Diethylamine | Acyl chloride | N,N-diethyl-4-formylpyridine-2-carboxamide |
| Glycine methyl ester | DCC | Methyl 2-((4-formylpyridine-2-carbonyl)amino)acetate |
Decarboxylation Pathways and Mechanisms
Decarboxylation is a chemical reaction that results in the removal of a carboxyl group and the release of carbon dioxide (CO₂). wikipedia.org The ease of decarboxylation is highly dependent on the stability of the carbanion intermediate formed upon loss of CO₂. wikipedia.org Carboxylic acids that have an electron-withdrawing group at the β-position (β-keto acids, for example) undergo decarboxylation relatively easily upon heating, often through a cyclic transition state. youtube.com
For 4-formylpyridine-2-carboxylic acid, the carboxylic acid group is directly attached to the pyridine ring at the α-position. There is no β-carbonyl group to facilitate the typical thermal decarboxylation mechanism seen in β-keto acids. youtube.com Therefore, simple heating of 4-formylpyridine-2-carboxylic acid is not expected to lead to efficient decarboxylation.
However, decarboxylation of pyridinecarboxylic acids can be achieved under more forcing conditions or through specific catalytic methods. nih.govnih.gov Potential, though likely challenging, pathways for the decarboxylation of 4-formylpyridine-2-carboxylic acid to yield 4-formylpyridine could include:
High-Temperature Pyrolysis: Subjecting the compound to very high temperatures could induce decarboxylation, though this would likely be accompanied by decomposition and side reactions.
Metal-Catalyzed Decarboxylation: Certain transition metal catalysts, particularly copper-based catalysts, are known to promote the decarboxylation of aromatic carboxylic acids. The mechanism often involves the formation of a metal carboxylate salt, followed by the extrusion of CO₂ and protonolysis of the resulting organometallic intermediate.
Oxidative Decarboxylation: While not leading to the simple decarboxylated product, oxidative decarboxylation reactions, such as the Hunsdiecker reaction, could be envisioned. This would involve conversion to a silver salt followed by treatment with bromine, leading to a 2-bromo-4-formylpyridine.
The presence of the electron-withdrawing formyl group and the pyridine nitrogen may influence the electronic properties of the ring and thus the conditions required for decarboxylation compared to simpler pyridine carboxylic acids.
Formation of Acid Chlorides and Anhydrides
Acid Chlorides:
The conversion of 4-formylpyridine-2-carboxylic acid to its corresponding acid chloride, 4-formylpyridine-2-carbonyl chloride, is a crucial step for enhancing its reactivity towards nucleophiles in amidation and esterification reactions. The most common and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). libretexts.orgcommonorganicchemistry.com
The reaction with thionyl chloride proceeds by converting the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is a much better leaving group. libretexts.orglibretexts.org A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acid chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. libretexts.org The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction with oxalyl chloride. commonorganicchemistry.com
Anhydrides:
Acid anhydrides are another class of activated carboxylic acid derivatives. wikipedia.org Symmetrical anhydrides can be formed from two equivalents of a carboxylic acid, often through dehydration at high temperatures, though this is not always a practical method. A more common laboratory synthesis involves the reaction of a carboxylate salt with an acid chloride. masterorganicchemistry.com
For 4-formylpyridine-2-carboxylic acid, its symmetrical anhydride, bis(4-formylpyridine-2-carbonyl) oxide, could be prepared by reacting the sodium salt of 4-formylpyridine-2-carboxylic acid with 4-formylpyridine-2-carbonyl chloride.
Mixed anhydrides, where the two acyl groups are different, can also be synthesized. wikipedia.org For instance, reacting 4-formylpyridine-2-carbonyl chloride with a different carboxylate, such as sodium acetate (B1210297), would yield acetic 4-formylpyridine-2-carboxylic anhydride.
| Reagent | Product Type | Product Name |
| Thionyl chloride (SOCl₂) | Acid Chloride | 4-formylpyridine-2-carbonyl chloride |
| Oxalyl chloride ((COCl)₂) | Acid Chloride | 4-formylpyridine-2-carbonyl chloride |
| Acetic chloride (with carboxylate) | Mixed Anhydride | Acetic 4-formylpyridine-2-carboxylic anhydride |
Reactivity of the Pyridine Nitrogen Atom
The lone pair of electrons on the nitrogen atom of the pyridine ring makes it basic and nucleophilic, allowing for a range of reactions at this position.
Protonation and Salt Formation Dynamics
The nitrogen atom in the pyridine ring of 4-formylpyridine-2-carboxylic acid is basic and readily undergoes protonation in the presence of an acid. The compound is supplied as a hydrochloride salt, meaning the pyridine nitrogen is already protonated.
The equilibrium between the protonated (pyridinium) and deprotonated (pyridine) forms is dependent on the pH of the solution. The pKa of the pyridinium (B92312) ion in related pyridine carboxylic acids provides insight into this dynamic. The presence of electron-withdrawing groups, such as the carboxylic acid and formyl groups, decreases the basicity of the pyridine nitrogen, thus lowering the pKa of its conjugate acid compared to unsubstituted pyridine.
Quaternization Reactions
The nucleophilic pyridine nitrogen can react with alkyl halides and other alkylating agents to form quaternary pyridinium salts. google.com This reaction, known as quaternization, involves the formation of a new carbon-nitrogen bond.
Common alkylating agents used for the quaternization of pyridines include:
Alkyl iodides (e.g., methyl iodide)
Alkyl bromides (e.g., ethyl bromide)
Alkyl chlorides (e.g., benzyl chloride)
Sulfates (e.g., dimethyl sulfate)
The reaction of 4-formylpyridine-2-carboxylic acid (in its deprotonated pyridine form) with an alkylating agent (R-X) would yield a quaternary pyridinium salt. The rate of quaternization can be influenced by the nature of the alkylating agent and the solvent used. Quaternization of the pyridine nitrogen can further increase the electron-withdrawing nature of the ring system.
| Alkylating Agent | Product |
| Methyl iodide (CH₃I) | 1-Methyl-4-formyl-2-carboxypyridin-1-ium iodide |
| Benzyl bromide (BnBr) | 1-Benzyl-4-formyl-2-carboxypyridin-1-ium bromide |
| Ethyl triflate (EtOTf) | 1-Ethyl-4-formyl-2-carboxypyridin-1-ium triflate |
N-Oxidation Reactions
The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a combination of hydrogen peroxide with an acid like acetic acid. arkat-usa.orgorgsyn.org
The oxidation of electron-deficient pyridines can be more challenging than that of electron-rich pyridines. researchgate.net However, more potent oxidizing systems have been developed to overcome this. For example, the use of hydrogen peroxide in conjunction with a catalyst like methyltrioxorhenium (MTO) or with trifluoroacetic anhydride can effectively oxidize even highly electron-deficient pyridines. arkat-usa.orgresearchgate.net
The resulting N-oxide, 4-formylpyridine-2-carboxylic acid 1-oxide, exhibits altered reactivity compared to the parent pyridine. The N-oxide functional group can act as an electron-donating group through resonance, which can influence the substitution patterns in subsequent reactions on the pyridine ring. It can also be a useful handle for further functionalization, as the oxygen atom can be deoxygenated or can direct reactions to the C2 and C6 positions.
| Oxidizing Agent | Product |
| m-Chloroperoxybenzoic acid (m-CPBA) | 4-formylpyridine-2-carboxylic acid 1-oxide |
| Hydrogen peroxide / Acetic acid | 4-formylpyridine-2-carboxylic acid 1-oxide |
| Hydrogen peroxide / Methyltrioxorhenium (MTO) | 4-formylpyridine-2-carboxylic acid 1-oxide |
Multi-functional Group Interactions and Chemoselectivity
The presence of both an electron-withdrawing formyl group and a carboxylic acid group on the pyridine ring, in addition to the protonated nitrogen, creates a complex electronic landscape that significantly influences the molecule's reactivity. The relative positions of these groups are crucial in determining the chemoselectivity of reactions.
The "ortho effect" traditionally describes the unique influence of a substituent at the position adjacent (ortho) to a reactive center on an aromatic ring. In the case of this compound, the carboxylic acid group is ortho to the pyridine nitrogen atom. This proximity gives rise to several notable influences on the molecule's reactivity.
The protonated pyridine nitrogen, being ortho to the carboxylic acid, exerts a strong electron-withdrawing inductive effect, which is expected to significantly increase the acidity of the carboxylic acid proton. Intramolecular hydrogen bonding between the pyridine nitrogen and the carboxylic acid's hydroxyl group can also play a role in modulating reactivity and conformation.
Illustrative pKa Values of Related Pyridinecarboxylic Acids:
| Compound | pKa of Carboxylic Acid |
| Benzoic Acid | 4.20 |
| Pyridine-2-carboxylic acid (Picolinic acid) | 5.40 |
| Pyridine-3-carboxylic acid (Nicotinic acid) | 4.85 |
| Pyridine-4-carboxylic acid (Isonicotinic acid) | 4.96 |
Note: This table provides context on the acidity of pyridine carboxylic acids. The actual pKa of this compound may differ due to the presence of the formyl group and the hydrochloride salt form.
The formyl and carboxylic acid groups are both electrophilic centers, creating potential for competitive reactions when the molecule is subjected to nucleophilic attack. The chemoselectivity of such reactions is dependent on the nature of the nucleophile and the reaction conditions.
The formyl group, being an aldehyde, is generally more electrophilic than a carboxylic acid. Strong nucleophiles, such as Grignard reagents or organolithium compounds, will preferentially attack the formyl carbonyl. Reductions with hydride reagents like sodium borohydride would selectively reduce the aldehyde to an alcohol, leaving the carboxylic acid intact under appropriate conditions.
Conversely, reactions that specifically target carboxylic acids can be achieved. For instance, esterification can be carried out under acidic conditions with an alcohol. The carboxylic acid can also be converted to a more reactive derivative, such as an acid chloride, by treatment with reagents like thionyl chloride (SOCl₂), which would then allow for a wider range of nucleophilic acyl substitution reactions.
The outcome of a reaction can be directed by careful choice of reagents and reaction conditions. For example, a chemoselective reduction of the formyl group can be achieved using a mild reducing agent, while the carboxylic acid can be targeted for esterification by using an acid catalyst and an alcohol.
Table of Expected Chemoselective Reactions:
| Reagent/Condition | Targeted Functional Group | Expected Product |
| NaBH₄, MeOH | Formyl | 4-(hydroxymethyl)pyridine-2-carboxylic acid |
| H₂/Pd-C | Formyl | 4-(hydroxymethyl)pyridine-2-carboxylic acid |
| SOCl₂ | Carboxylic Acid | 4-formylpyridine-2-carbonyl chloride |
| CH₃OH, H⁺ (catalyst) | Carboxylic Acid | Methyl 4-formylpyridine-2-carboxylate |
| R-NH₂, DCC | Carboxylic Acid | N-alkyl-4-formylpyridine-2-carboxamide |
| Hydrazine (B178648) (H₂NNH₂) | Formyl | Hydrazone derivative at the 4-position |
This table presents hypothetical reaction pathways based on the known reactivity of formyl and carboxylic acid groups. DCC refers to Dicyclohexylcarbodiimide.
Coordination Chemistry Research of 4 Formylpyridine 2 Carboxylic Acid Hydrochloride and Its Derivatives
Ligand Design and Binding Modes
The coordination behavior of 4-formylpyridine-2-carboxylic acid is dictated by the spatial arrangement and electronic properties of its functional groups. The hydrochloride form implies that the pyridine (B92270) nitrogen is protonated, which typically requires deprotonation before coordination to a metal center can occur. The interplay between the pyridine ring, the carboxylate group at the 2-position, and the formyl group at the 4-position gives rise to several possible coordination modes.
The pyridine nitrogen atom is a common coordination site for a wide array of metal ions. wikipedia.org In its deprotonated state, the 4-formylpyridine-2-carboxylic acid ligand can act as a monodentate ligand, coordinating solely through the pyridine nitrogen. This mode of coordination is prevalent in many transition metal pyridine complexes. wikipedia.org
However, the presence of other functional groups often leads to polydentate coordination. The ligand can bridge two metal centers, with the pyridine nitrogen coordinating to one metal and the carboxylate or formyl group binding to another. This bridging capability can lead to the formation of coordination polymers. The versatility of pyridine-based ligands in forming both discrete and polymeric structures is a well-documented aspect of their coordination chemistry. nih.gov
Table 1: Examples of Coordination Modes Involving Pyridine Nitrogen in Related Ligands
| Ligand | Metal Ion | Coordination Mode | Resulting Structure | Reference |
| Pyridine-2,6-dicarboxylic acid | Mn(II) | Tridentate (N, O, O') | Monomeric | acs.org |
| 4,4′-bipyridine | Mn(II) | Bridging bidentate (N, N') | Polymeric | N/A |
| Pyridine | Ni(II), Cu(I), Ag(I) | Monodentate (N) | Discrete complexes | jscimedcentral.com |
| Pyridine-2-carboxamide | Fe(II) | Bidentate (N, O) | Monomeric | researchgate.net |
The carboxylate group at the 2-position is well-positioned to form a stable five-membered chelate ring with a metal ion by coordinating through the pyridine nitrogen and one of the carboxylate oxygen atoms. This N,O-bidentate chelation is a very common binding mode for picolinic acid (pyridine-2-carboxylic acid) and its derivatives. nih.gov
The formyl group at the 4-position introduces another potential coordination site through its oxygen atom. While less common than carboxylate coordination, the formyl group can participate in chelation, particularly in conjunction with other donor atoms. In the case of 4-formylpyridine-2-carboxylic acid, chelation involving the formyl oxygen would likely occur in concert with the pyridine nitrogen, though this would form a less stable seven-membered ring. More plausibly, the formyl oxygen could coordinate to a metal center that is already bound to the pyridine nitrogen of another ligand molecule, leading to the formation of bridged or polynuclear complexes. The coordination of a formyl group to a transition metal is a known phenomenon, often leading to the formation of metalla-aldehydes. wikipedia.org
Ambidentate ligands are molecules that possess two or more different donor atoms, any of which can coordinate to a metal center. unacademy.com 4-formylpyridine-2-carboxylic acid is a prime example of a potentially ambidentate ligand. The carboxylate group itself can be considered ambidentate, as it can coordinate in a monodentate fashion through one oxygen atom, in a bidentate chelating manner, or as a bridging ligand between two metal centers. wikipedia.org
Furthermore, the ligand as a whole presents multiple donor sites (pyridine N, carboxylate O, formyl O), allowing for linkage isomerism. For instance, in a polymeric structure, the ligand could bind to one metal center via the pyridine nitrogen and to another via the carboxylate group. The specific coordination mode adopted will depend on a variety of factors, including the nature of the metal ion (hard vs. soft acid-base principles), the reaction conditions (pH, solvent, temperature), and the presence of other competing ligands or counter-ions. fiveable.me
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with 4-formylpyridine-2-carboxylic acid and its derivatives typically involves the reaction of a metal salt with the ligand in a suitable solvent. The characterization of the resulting complexes relies on a combination of spectroscopic and analytical techniques to elucidate their structure and properties.
A wide range of transition metal complexes with pyridine-carboxylate ligands have been synthesized and studied.
Copper (Cu): Copper(II) complexes with pyridine-carboxylate ligands often exhibit square planar or distorted octahedral geometries. The synthesis of these complexes can be achieved under mild conditions, and their structures have been extensively characterized. nih.gov
Cobalt (Co): Cobalt(II) can form both tetrahedral and octahedral complexes with pyridine-based ligands. The resulting geometry is often influenced by the stoichiometry of the reactants and the specific derivative of the pyridine-carboxylate ligand used. nih.gov
Manganese (Mn): Manganese(II) complexes with pyridine dicarboxylate ligands have been shown to form polymeric structures with interesting magnetic properties. [N/A]
Nickel (Ni): Nickel(II) readily forms stable octahedral complexes with pyridine-carboxylate ligands. These complexes are often green in color and can be characterized by their electronic absorption spectra. [N/A]
Iron (Fe): Iron(II) and iron(III) complexes with pyridine-2,6-dicarboxylic acid have been synthesized and structurally characterized, revealing octahedral coordination geometries. researchgate.net
Cadmium (Cd) and Mercury (Hg): Cadmium(II) and mercury(II) complexes with pyridine-dicarboxylic acids can form coordination polymers with diverse structural topologies. The coordination number and geometry around the metal center can vary depending on the specific ligand and reaction conditions. [N/A]
Uranyl (UO2): The uranyl ion (UO2²⁺) forms stable complexes with pyridine-dicarboxylate ligands. These complexes often exhibit pentagonal or hexagonal bipyramidal geometries, with the carboxylate and other ligands coordinating in the equatorial plane. rsc.orgchemrxiv.org The structures of these complexes are of interest in the context of nuclear fuel reprocessing and waste management. cambridge.org
Table 2: Selected Transition Metal Complexes with Related Pyridine Carboxylate Ligands
| Metal Ion | Ligand | Formula of Complex | Coordination Geometry | Reference |
| Fe(III) | Pyridine-2,6-dicarboxylic acid | Na[Fe(C7H3NO4)2]·2H2O | Octahedral | researchgate.net |
| UO2(VI) | Pyridine dipyrrolide | (MesPDPPh)UO2(THF) | Distorted Octahedral | researchgate.net |
| Cu(II) | Dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate | [CuCl2(py-2pz)]2 | Square Pyramidal | nih.gov |
| Co(II) | 4′-Pyridyl-2,2′;6′,2″-terpyridine | [Co(pytpy)(H-pytpy)][BF4]3 | Octahedral | mdpi.com |
The coordination chemistry of lanthanide and actinide ions with pyridine-carboxylate ligands is an active area of research, driven by the potential applications of these complexes in luminescence, magnetism, and as sensing materials. rsc.orgrsc.org
Lanthanides (Ln): Lanthanide ions are hard acids and therefore show a strong affinity for oxygen donor ligands like carboxylates. The coordination of pyridine-carboxylate ligands to lanthanide ions often results in high coordination numbers (typically 8 or 9) and the formation of coordination polymers with interesting structural motifs. acs.orgacs.orgacs.org The luminescence properties of lanthanide complexes are of particular interest, as the ligand can act as an "antenna" to absorb light and transfer the energy to the metal ion, resulting in characteristic sharp emission bands. rsc.orgrsc.org
Actinides (An): The coordination chemistry of actinides with pyridine-carboxylate ligands is less explored than that of the lanthanides but is of significant importance, particularly for the uranyl ion (UO2²⁺) as mentioned previously. The study of these complexes provides insights into the behavior of actinides in various chemical environments. chemrxiv.orgresearchgate.net
Table 3: Examples of Lanthanide and Actinide Complexes with Pyridine Carboxylate Ligands
| Metal Ion | Ligand | Formula of Complex | Key Feature | Reference |
| Ce, Pr, Sm, Eu | Pyridine-2,4-dicarboxylic acid | [Ln3(pdc)4(Hpdc)(H2O)3]·8H2O | Porous coordination network | acs.org |
| Dy, Sm, Tb | 2,2′-bipyridine-6,6′-dicarboxylic acid | {[Dy2(bpda)3(H2O)3]4·2H2O} | Luminescence and magnetic properties | rsc.org |
| UO2(VI) | Pyridinium-based dicarboxylate | [(UO2)2(L2)(ox)(OH)2] | Diperiodic coordination polymer | rsc.org |
| UO2(VI) | Terpyridine aromatic carboxylate | [UO2(C6H2O4S)(C15H11N3)] | Molecular uranyl dimers | nih.gov |
Table of Compound Names
| Abbreviation/Trivial Name | Chemical Name |
| 4-formylpyridine-2-carboxylic acid hydrochloride | This compound |
| Picolinic acid | Pyridine-2-carboxylic acid |
| Pyridine-2,6-dicarboxylic acid | Pyridine-2,6-dicarboxylic acid |
| 4,4′-bipyridine | 4,4′-bipyridine |
| Pyridine-2-carboxamide | Pyridine-2-carboxamide |
| Pyridine-2,4-dicarboxylic acid | Pyridine-2,4-dicarboxylic acid |
| 2,2′-bipyridine-6,6′-dicarboxylic acid | 2,2′-bipyridine-6,6′-dicarboxylic acid |
| Dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate | Dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate |
| 4′-Pyridyl-2,2′;6′,2″-terpyridine | 4′-Pyridyl-2,2′;6′,2″-terpyridine |
| Pyridine dipyrrolide | Pyridine dipyrrolide |
| Terpyridine aromatic carboxylate | Terpyridine aromatic carboxylate |
| Pyridinium-based dicarboxylate | Pyridinium-based dicarboxylate |
Main Group Metal Derivatives
There is no available information on the synthesis, characterization, or structural features of coordination compounds formed between this compound and main group metals. Research in this area would be necessary to understand the coordination modes of the ligand with s-block and p-block elements and to explore the potential properties of such derivatives.
Structural Elucidation of Coordination Compounds
Detailed structural analysis of coordination compounds derived from this compound is absent from the scientific record. This includes a lack of data in the following key areas:
Crystal Engineering and Supramolecular Assemblies
No studies have been published that describe the use of this compound as a building block in crystal engineering. The design and synthesis of supramolecular assemblies based on this ligand have not been explored, and therefore, no data on the resulting network topologies or crystal structures are available.
Hydrogen Bonding Networks in Metal-Organic Systems
While hydrogen bonding is a critical aspect of the structure of metal-organic systems, there are no specific reports detailing the hydrogen bonding networks in complexes of this compound. The interplay of the formyl, carboxylic acid, and pyridine functionalities in forming such networks remains uninvestigated.
Applications of Coordination Complexes in Research
The potential applications of coordination complexes derived from this compound are currently unexplored.
Catalysis in Organic Transformations (e.g., Oxidation, Polymerization)
There are no published studies on the catalytic activity of metal complexes of this compound in any organic transformations, including oxidation and polymerization reactions. The potential for the formyl group to influence catalytic performance or for the ligand to stabilize catalytically active metal centers has not been investigated.
Precursors for Advanced Materials (e.g., MOFs, Coordination Polymers)
The design and synthesis of metal-organic frameworks (MOFs) and coordination polymers (CPs) heavily rely on the geometry and functionality of the organic ligands. The molecular structure of 4-formylpyridine-2-carboxylic acid makes it a particularly interesting candidate for the construction of such materials. The pyridine nitrogen and the carboxylate group provide two potential coordination sites, enabling the formation of robust and multidimensional networks with various metal ions. The relative positions of these coordinating groups can lead to the formation of stable chelate rings with metal centers, influencing the resulting framework's topology and stability.
The presence of the formyl group is a key feature that sets this ligand apart. This reactive aldehyde functionality can serve multiple purposes in the design of advanced materials. It can act as a site for post-synthetic modification (PSM), a powerful technique for introducing new functionalities into a pre-existing MOF structure. researchgate.netnih.govrsc.org For instance, the formyl group can undergo reactions such as imine condensation or Wittig-type reactions to graft larger molecules, functional groups, or even catalytic sites onto the framework's pores. This approach allows for the creation of materials with tailored chemical environments for applications in catalysis, separations, and gas storage.
While specific examples of MOFs and CPs constructed directly from 4-formylpyridine-2-carboxylic acid are not yet widely reported in the literature, the principles of coordination chemistry suggest its high potential. The synthesis would typically involve the reaction of the hydrochloride salt of the ligand with a suitable metal salt under solvothermal or hydrothermal conditions. The resulting crystal structure and properties would be highly dependent on the choice of metal ion, the reaction conditions, and the coordination modes adopted by the ligand.
To illustrate the potential structural diversity, a hypothetical series of MOFs based on 4-formylpyridine-2-carboxylic acid is presented in the table below. The parameters are based on typical values observed for related pyridine-carboxylate MOFs.
| Hypothetical MOF | Metal Ion | Crystal System | Unit Cell Parameters (a, b, c, α, β, γ) | Pore Size (Å) | Surface Area (m²/g) |
| FPCA-MOF-1 | Zn(II) | Monoclinic | 12.5, 10.2, 18.9, 90°, 105.3°, 90° | 8.5 | 1200 |
| FPCA-MOF-2 | Cu(II) | Tetragonal | 15.1, 15.1, 22.4, 90°, 90°, 90° | 12.1 | 1850 |
| FPCA-MOF-3 | Zr(IV) | Cubic | 25.8, 25.8, 25.8, 90°, 90°, 90° | 18.7 | 2500 |
This table is for illustrative purposes to demonstrate the potential of 4-formylpyridine-2-carboxylic acid as a MOF precursor, based on data for analogous systems. Specific experimental data for MOFs based on this ligand is not yet available in the cited literature.
Ligand Scaffolds for Sensor Development
The development of chemical sensors is a rapidly growing field, and ligands with specific functional groups are essential for the selective detection of analytes. This compound provides a versatile scaffold for the design of such sensors. The coordination core, comprising the pyridine nitrogen and the carboxylate, can be used to bind to specific metal ions. The resulting metal complex may exhibit changes in its photophysical properties, such as fluorescence or color, upon interaction with an analyte, forming the basis for a sensing mechanism.
The formyl group plays a crucial role in the development of sensors based on this ligand. It can be utilized in several ways:
Immobilization: The formyl group provides a convenient handle for covalently attaching the ligand or its metal complexes to a solid support, such as a nanoparticle or a polymer film. This is a key step in the fabrication of robust and reusable sensor devices.
Analyte Recognition: The aldehyde functionality can directly participate in the recognition of specific analytes. For example, it can react with primary amines to form imines, leading to a detectable signal. This makes it suitable for the detection of biomolecules or other amine-containing compounds.
While the application of 4-formylpyridine-2-carboxylic acid itself in sensor development is an emerging area, the principles are well-established with other functionalized ligands. For example, MOFs with reactive functional groups have been employed as sensing platforms. researchgate.net The inherent porosity of MOFs allows for the diffusion of analytes to the recognition sites within the framework.
A hypothetical example of a fluorescent sensor based on a europium complex of a derivative of 4-formylpyridine-2-carboxylic acid for the detection of an aniline derivative is presented in the table below. The performance metrics are based on typical values for fluorescent sensors.
| Sensor System | Target Analyte | Detection Method | Limit of Detection (LOD) | Selectivity | Response Time |
| Eu-(FPCA-derivative)-1 | 4-Nitroaniline | Fluorescence Quenching | 1.5 µM | High over other amines | < 1 minute |
| Cu-(FPCA-derivative)-2 | Dopamine | Colorimetric | 5 µM | Good | 2 minutes |
This table is for illustrative purposes to demonstrate the potential of 4-formylpyridine-2-carboxylic acid derivatives in sensor development. Specific experimental data for sensors based on this ligand is not yet available in the cited literature.
Applications in Advanced Organic Synthesis
As a Versatile Building Block for Heterocyclic Systems
The strategic placement of reactive aldehyde and carboxylic acid groups on the pyridine (B92270) ring makes 4-formylpyridine-2-carboxylic acid a coveted precursor for building complex nitrogen-containing heterocycles. These functional groups can participate in a variety of cyclization and condensation reactions to generate polycyclic and fused ring systems that are prevalent in medicinal chemistry and materials science.
Polycyclic aromatic nitrogen heterocycles (azaarenes), such as acridines and carbazoles, are important structural motifs in many biologically active compounds and functional materials. nih.gov The synthesis of these complex ring systems often involves the condensation of functionalized aromatic precursors. researchgate.net While direct examples are specific, the 4-formylpyridine-2-carboxylic acid scaffold serves as a valuable synthon. The pyridine core can be integrated into a larger polycyclic system, with the formyl and carboxyl groups directing the regiochemistry of annulation reactions. For instance, the aldehyde can undergo condensation with active methylene (B1212753) compounds, while the carboxylic acid can be converted to other functional groups to facilitate subsequent cyclization steps, leading to the formation of extended aromatic systems incorporating the pyridine ring.
The reactivity of 4-formylpyridine-2-carboxylic acid hydrochloride is particularly well-suited for the synthesis of fused pyridine ring systems. These reactions often proceed through intramolecular cyclization or intermolecular condensation followed by cyclization. Research has demonstrated that appropriately substituted pyridine derivatives can be used to construct a variety of fused heterocycles. nih.govnih.gov For example, a 2-aminopyridine (B139424) derivative can react with reagents like ethyl acetoacetate, formic acid, or urea (B33335) to yield pyrido[2,3-d]pyrimidine (B1209978) structures. nih.govnih.gov Similarly, reaction with malononitrile (B47326) can lead to the formation of 1,8-naphthyridine (B1210474) derivatives, and reactions involving hydrazine (B178648) can produce pyrazolo-[3,4-b]-pyridines. nih.govnih.gov The 4-formyl and 2-carboxyl groups on the target compound provide the necessary handles to engage in similar synthetic strategies, acting as key components in the formation of new rings fused to the initial pyridine core.
| Fused Heterocycle Class | Typical Reactants with Pyridine Precursor | Reference |
| Pyrido[2,3-d]pyrimidines | Ethyl acetoacetate, Urea, Formic Acid | nih.govnih.gov |
| 1,8-Naphthyridines | Malononitrile | nih.gov |
| Pyrazolo[3,4-b]pyridines | Hydrazine derivatives | nih.govnih.gov |
| 1,2,4-Triazolo[3,4-a]pyridines | Hydrazide intermediate, Carbon disulfide | nih.gov |
Role in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. The bifunctional nature of this compound makes it an exceptional substrate for several key MCRs.
The Ugi and Passerini reactions are cornerstone isocyanide-based MCRs. The Passerini three-component reaction (P-3CR) involves the combination of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy carboxamide. nih.govorganic-chemistry.org The Ugi four-component reaction (U-4CR) extends this by including an amine, yielding a bis-amide product. nih.gov
Because 4-formylpyridine-2-carboxylic acid contains both the carboxylic acid and aldehyde components required for these reactions, it can be employed in intramolecular or pseudo-MCR contexts, or as a bifunctional building block. In a standard Ugi reaction, it can serve as both the acid and aldehyde component, reacting with an amine and an isocyanide to rapidly generate complex peptidomimetic scaffolds tethered to a pyridine core.
The Biginelli reaction is another powerful MCR that condenses an aldehyde, a β-ketoester, and urea (or thiourea) under acidic conditions to form 3,4-dihydropyrimidin-2(1H)-ones. The aldehyde group of this compound is a suitable electrophile for this transformation. The hydrochloride salt itself can contribute to the required acidic catalysis, facilitating the condensation and cyclization steps to produce dihydropyrimidine (B8664642) derivatives bearing a pyridine-2-carboxylic acid substituent.
| Multicomponent Reaction | Key Components | Role of 4-formylpyridine-2-carboxylic acid | Resulting Scaffold |
| Passerini Reaction | Carboxylic Acid, Aldehyde, Isocyanide | Provides both carboxylic acid and aldehyde | α-Acyloxy carboxamide |
| Ugi Reaction | Carboxylic Acid, Aldehyde, Amine, Isocyanide | Provides both carboxylic acid and aldehyde | Bis-amide (Peptidomimetic) |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea | Provides the aldehyde component | Dihydropyrimidinone |
A significant challenge in MCRs is controlling the stereochemistry of newly formed chiral centers. The development of catalytic enantioselective MCRs has become a major focus in modern organic synthesis. For instance, catalytic enantioselective Ugi reactions have been developed using chiral phosphoric acids as catalysts. nih.gov These catalysts can form a hydrogen-bonding network with the carboxylic acid and the Schiff base (formed from the aldehyde and amine), creating a chiral environment that directs the nucleophilic attack of the isocyanide to one face of the imine. nih.gov Given that 4-formylpyridine-2-carboxylic acid provides both the aldehyde and carboxylic acid functionalities, it is an ideal substrate for such asymmetric transformations. By participating in these stereoselective reactions, it enables the synthesis of enantioenriched, complex molecules with defined three-dimensional structures, which is of paramount importance for pharmaceutical applications.
Preparation of Specialized Organic Scaffolds and Chemical Probes
The versatile reactivity of this compound allows for its use in the creation of specialized organic scaffolds and chemical probes. Chemical probes are small molecules designed to interact with biological targets and are essential tools in chemical biology and drug discovery. chemicalprobes.org
The synthesis of fluorescent probes, for example, often involves incorporating a fluorophore into a scaffold that can selectively react with a target analyte. The imidazo[1,2-a]pyridine (B132010) scaffold, a type of fused pyridine system, has been used as the basis for fluorescent probes that can detect hydrogen peroxide in living cells. mdpi.com The synthetic accessibility of such fused systems from pyridine precursors highlights the potential of 4-formylpyridine-2-carboxylic acid as a starting point for probe development. The aldehyde group can be readily converted into an imine (Schiff base), providing a common method for linking the pyridine scaffold to other molecular fragments, such as those used for DNA binding studies. researchgate.net The carboxylic acid offers another site for modification, such as esterification or amidation, to attach linkers, reporters, or other functional moieties, thereby enabling the construction of highly tailored molecular tools for biological research.
Precursors for Fluorescent Dyes and Pigments
While direct synthesis of commercial dyes and pigments using this compound is not extensively documented, its structural motifs are integral to many chromophoric systems. The pyridine core is a common feature in fluorescent molecules, and the presence of both an aldehyde and a carboxylic acid group provides reactive handles for a variety of condensation and derivatization reactions to construct larger conjugated systems.
The formyl group can readily participate in Knoevenagel or Wittig-type reactions to extend the π-system, a key feature for tuning the absorption and emission properties of a dye. The carboxylic acid group, on the other hand, can be converted into esters or amides, allowing for the introduction of various substituents to modulate solubility, and photophysical properties, or to enable covalent attachment to other molecules. Research into novel pyridine dicarboxylic acid derivatives has shown their potential as sensitizers for lanthanide fluorescence, suggesting that derivatives of 4-formylpyridine-2-carboxylic acid could be explored for similar applications in materials for organic light-emitting devices and medical diagnostics. nih.gov
Intermediates for Supramolecular Chemistry Components
The field of supramolecular chemistry relies on the principles of molecular self-assembly, where non-covalent interactions drive the formation of highly ordered, complex structures. The combination of a pyridine ring (a hydrogen bond acceptor) and a carboxylic acid group (a hydrogen bond donor) within the same molecule makes this compound an ideal candidate for the construction of supramolecular architectures.
The pyridine-carboxylic acid motif is a well-established and robust supramolecular heterosynthon, capable of forming predictable hydrogen bonding patterns. This allows for the rational design of one-, two-, and three-dimensional networks, including coordination polymers and metal-organic frameworks (MOFs). pku.edu.cnnih.gov The formyl group adds another layer of functionality, offering a site for post-synthetic modification within a pre-assembled supramolecular structure or for the creation of more complex building blocks prior to assembly. The self-assembly of metal-organic frameworks often involves the coordination of carboxyl groups with metal ions, a process in which this compound could readily participate. pku.edu.cn
Below is an interactive data table summarizing the potential supramolecular interactions involving 4-formylpyridine-2-carboxylic acid.
| Functional Group | Potential Supramolecular Interaction | Interacting Partner | Resulting Structure |
| Carboxylic Acid | Hydrogen Bonding (Donor) | Pyridine, Amine, Carboxylate | Chains, Dimers, Sheets |
| Pyridine Nitrogen | Hydrogen Bonding (Acceptor) | Carboxylic Acid, Amine, Water | Networks, Helices |
| Formyl Group | Dipole-Dipole, Hydrogen Bonding | Polar Solvents, Amines | Ordered Assemblies |
| Pyridine Ring | π-π Stacking | Aromatic Rings | Stacked Architectures |
| Metal Coordination | Coordination Bond | Metal Ions | Metal-Organic Frameworks |
Contribution to Novel Reaction Methodologies
The unique reactivity of this compound also lends itself to the development of new and improved synthetic methods, particularly in the areas of green chemistry and asymmetric synthesis.
Green Chemistry Approaches Utilizing the Compound
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Pyridine-2-carboxylic acid (picolinic acid) has been shown to be an effective catalyst in multicomponent reactions, which are considered green due to their high atom economy and efficiency. nih.gov These reactions often proceed under mild, environmentally benign conditions. nih.govmdpi.comnih.gov
Given its structural similarity, this compound could potentially serve as a bifunctional catalyst. The carboxylic acid moiety can act as a Brønsted acid to activate substrates, while the pyridine nitrogen can act as a Lewis base. This dual catalytic capability could be harnessed in one-pot multicomponent reactions for the synthesis of complex heterocyclic compounds, a cornerstone of medicinal chemistry. bohrium.com The development of such catalytic cycles would represent a significant advancement in sustainable organic synthesis.
Development of Asymmetric Synthesis Routes
The creation of chiral molecules with high enantiomeric purity is a critical challenge in modern organic synthesis, particularly in the pharmaceutical industry. Chiral pyridine-containing ligands are widely used in asymmetric catalysis due to their ability to coordinate with metal centers and create a chiral environment that directs the stereochemical outcome of a reaction. nih.govrsc.org
This compound can serve as a scaffold for the synthesis of novel chiral ligands. The formyl and carboxylic acid groups can be readily modified to introduce chiral auxiliaries or other coordinating groups. For instance, reaction of the formyl group with a chiral amine could generate a chiral imine, which could then be used to create a chiral ligand for asymmetric metal catalysis. The design of such ligands is a key area of research in the development of highly enantioselective catalytic systems. nih.govnih.gov The principles of asymmetric catalysis with chiral carboxylic acids and their derivatives are well-established, providing a strong foundation for the future development of chiral catalysts derived from this versatile compound. researchgate.net
Theoretical and Computational Chemistry Investigations
Electronic Structure and Reactivity Predictions
The electronic structure of a molecule is fundamental to its chemical behavior. Computational methods such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Electrostatic Potential Surface (EPS) mapping are instrumental in predicting the reactivity and stability of 4-formylpyridine-2-carboxylic acid hydrochloride.
Density Functional Theory (DFT) Studies on Ground State Properties
These calculations would typically involve selecting a suitable functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation. The results would provide key energetic and structural information.
Table 1: Predicted Ground State Properties of 4-formylpyridine-2-carboxylic acid from DFT Calculations (Illustrative)
| Property | Predicted Value |
| Optimized Energy (Hartree) | -627.xxxx |
| Dipole Moment (Debye) | 3.xx |
| C=O (formyl) Bond Length (Å) | 1.2x |
| C=O (carboxyl) Bond Length (Å) | 1.2x |
| O-H (carboxyl) Bond Length (Å) | 0.9x |
| C-N-C (pyridine) Angle (°) | 11x.x |
Note: The values in this table are illustrative and based on typical DFT results for similar aromatic carboxylic acids. Actual values would require specific calculations for this compound.
Frontier Molecular Orbital (FMO) Analysis of Reactivity
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
For this compound, the HOMO is expected to be localized primarily on the pyridine (B92270) ring and the oxygen atoms of the carboxylic acid group, indicating these are the primary sites for nucleophilic attack. The LUMO is anticipated to be distributed over the formyl group and the carboxylic acid group, particularly the carbonyl carbons, suggesting these are the most electrophilic sites. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Table 2: Predicted Frontier Molecular Orbital Properties of 4-formylpyridine-2-carboxylic acid (Illustrative)
| Parameter | Predicted Value (eV) |
| HOMO Energy | -7.xx |
| LUMO Energy | -2.xx |
| HOMO-LUMO Gap | 5.xx |
Note: These values are illustrative and based on FMO analyses of comparable pyridine derivatives. Specific calculations are needed for precise values.
Electrostatic Potential Surface (EPS) Mapping
The Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution on a molecule's surface. It is a valuable tool for predicting how molecules will interact with each other. The EPS map uses a color scale to indicate regions of negative and positive electrostatic potential.
In an EPS map of this compound, regions of negative potential (typically colored red or orange) would be expected around the oxygen atoms of the formyl and carboxylic acid groups, as well as the nitrogen atom of the pyridine ring. These areas are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be anticipated around the hydrogen atoms, particularly the acidic proton of the carboxylic acid, indicating sites for nucleophilic attack.
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms by identifying transition states, intermediates, and reaction pathways. For this compound, this approach can provide a detailed understanding of the reactions involving its formyl and carboxylic acid functional groups.
Transition State Characterization for Formyl and Carboxylic Acid Reactions
By mapping the potential energy surface of a reaction, computational methods can identify the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state provide crucial information about the reaction's activation energy and, consequently, its rate.
For reactions involving the formyl group of this compound, such as nucleophilic addition, computational modeling can characterize the transition state for the formation of a tetrahedral intermediate. Similarly, for reactions of the carboxylic acid group, like esterification, the transition states for the protonation of the carbonyl oxygen and the subsequent nucleophilic attack by an alcohol can be determined.
Solvation Effects on Reaction Pathways
Reactions are often carried out in a solvent, which can significantly influence the reaction pathway and energetics. Computational models can account for solvation effects using either implicit or explicit solvent models. Implicit models treat the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation.
Ligand-Metal Interaction Modeling in Coordination Chemistry
Prediction of Coordination Geometries and Energies
Computational modeling, primarily using Density Functional Theory (DFT), is a cornerstone for predicting the three-dimensional structures and thermodynamic stability of metal complexes with 4-formylpyridine-2-carboxylic acid. By calculating the electronic ground state of a proposed complex, DFT can determine the most energetically favorable arrangement of the ligand around a central metal ion.
The 4-formylpyridine-2-carboxylic acid ligand typically coordinates with metal ions in a bidentate fashion through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the carboxylate group, forming a stable chelate ring. The presence of the electron-withdrawing formyl group at the 4-position can influence the electron density on the pyridine nitrogen, which in turn can affect the strength of the metal-ligand bond.
DFT calculations can predict key geometrical parameters such as bond lengths, bond angles, and dihedral angles. For instance, in hypothetical complexes with transition metals, the metal-nitrogen and metal-oxygen bond lengths are critical indicators of the interaction strength. Studies on analogous pyridine-carboxylic acid ligands have shown that these bond lengths can be calculated with a high degree of accuracy.
The binding energy of the ligand to the metal center is another crucial parameter that can be computed. This value provides insight into the stability of the complex. The binding energy is calculated by comparing the total energy of the optimized complex with the sum of the energies of the free metal ion and the free ligand. A more negative binding energy indicates a more stable complex.
While specific DFT studies on this compound are not abundant in the literature, data from closely related pyridine-2-carboxylic acid (picolinic acid) complexes can provide valuable insights. The table below presents a hypothetical representation of DFT-calculated parameters for a metal complex of a substituted picolinic acid, illustrating the type of data that can be generated.
| Parameter | Predicted Value (Hypothetical M(II) Complex) |
|---|---|
| Coordination Geometry | Distorted Octahedral |
| Metal-Nitrogen Bond Length (Å) | ~2.10 - 2.25 |
| Metal-Oxygen Bond Length (Å) | ~2.05 - 2.20 |
| N-M-O Bite Angle (°) | ~75 - 80 |
| Binding Energy (kcal/mol) | Highly Exergonic |
Spectroscopic Property Simulation (e.g., UV-Vis, NMR)
Computational methods are also instrumental in simulating and interpreting the spectroscopic properties of metal complexes of 4-formylpyridine-2-carboxylic acid. These simulations provide a direct link between the electronic structure of the complex and its experimental spectra.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the primary method used to simulate UV-Vis absorption spectra. researchgate.net By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can predict the wavelengths of maximum absorption (λmax) and their corresponding intensities. researchgate.net
The electronic transitions in these complexes are typically categorized as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or intra-ligand (π-π) transitions. The formyl group, being an electron-withdrawing group, can lower the energy of the π orbitals of the pyridine ring, potentially leading to a red-shift (shift to longer wavelengths) of the MLCT and intra-ligand transitions compared to complexes with unsubstituted picolinic acid.
The table below illustrates the kind of data that can be obtained from TD-DFT calculations for a hypothetical metal complex, showing the predicted absorption wavelengths and the nature of the corresponding electronic transitions.
| Predicted λmax (nm) | Oscillator Strength (f) | Predominant Transition Type |
|---|---|---|
| ~350 - 400 | Moderate | Metal-to-Ligand Charge Transfer (MLCT) |
| ~270 - 300 | High | Intra-ligand (π-π) |
| ~230 - 260 | High | Intra-ligand (π-π) |
NMR Spectroscopy: The simulation of Nuclear Magnetic Resonance (NMR) spectra is another powerful application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the NMR chemical shifts of nuclei within a molecule.
For a complex of 4-formylpyridine-2-carboxylic acid, GIAO calculations can predict the ¹H and ¹³C chemical shifts of the ligand upon coordination to a metal ion. The coordination of the ligand to a paramagnetic metal center can lead to significant changes in the chemical shifts and broadening of the NMR signals. For diamagnetic metal complexes, the changes in chemical shifts upon coordination are primarily due to the redistribution of electron density.
For instance, the chemical shift of the proton on the formyl group and the protons on the pyridine ring would be sensitive to the coordination environment. Computational predictions can help in the assignment of complex NMR spectra and provide a deeper understanding of the electronic structure of the molecule in solution.
Below is a hypothetical representation of the type of data that can be generated from GIAO-DFT calculations for the ¹³C NMR chemical shifts of the ligand before and after coordination to a diamagnetic metal ion.
| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) - Free Ligand (Hypothetical) | Predicted ¹³C Chemical Shift (ppm) - Metal Complex (Hypothetical) | Coordination-Induced Shift (Δδ, ppm) |
|---|---|---|---|
| Carboxyl (C=O) | ~165 | ~170 | +5 |
| Pyridine C2 | ~150 | ~155 | +5 |
| Pyridine C3 | ~125 | ~127 | +2 |
| Pyridine C4 | ~140 | ~142 | +2 |
| Pyridine C5 | ~128 | ~130 | +2 |
| Pyridine C6 | ~152 | ~154 | +2 |
| Formyl (C=O) | ~192 | ~193 | +1 |
Advanced Analytical Characterization Methodologies in Research
Spectroscopic Techniques for Structural Confirmation of Derivatives and Complexes
Spectroscopy is a cornerstone of chemical analysis, offering non-destructive methods to probe the molecular structure of 4-formylpyridine-2-carboxylic acid and its derivatives. By interacting with electromagnetic radiation, molecules yield unique spectral fingerprints that reveal detailed information about their atomic composition and bonding.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution and the solid state. For derivatives of 4-formylpyridine-2-carboxylic acid, ¹H and ¹³C NMR are fundamental for confirming the carbon-hydrogen framework.
¹H NMR: The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet in the downfield region of the spectrum, often between 10-12 ppm. libretexts.org Protons on the pyridine (B92270) ring and the formyl proton resonate in the aromatic region, with their specific chemical shifts and coupling patterns providing definitive information about the substitution pattern on the ring. orientjchem.orgchemicalbook.com
¹³C NMR: The carbonyl carbons of the carboxylic acid and aldehyde groups are characteristically deshielded, appearing in the 160-185 ppm range. libretexts.orgoregonstate.edu The carbons of the pyridine ring have distinct shifts that are sensitive to the electronic effects of the substituents.
Advanced NMR Techniques:
2D-NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity between protons and carbons, which is invaluable for unambiguously assigning signals in complex derivatives.
Solid-State NMR (ssNMR): This technique is particularly useful for characterizing crystalline forms and complexes that are insoluble or would change structure in solution. acs.org For instance, ssNMR can distinguish between different polymorphic forms of a compound by detecting subtle differences in the chemical environment of the nuclei in the crystal lattice. acs.orgamericanpharmaceuticalreview.com It is also a powerful tool to confirm proton transfer in the formation of organic salts. acs.org
Table 1: Typical NMR Chemical Shift Ranges for 4-formylpyridine-2-carboxylic acid Derivatives
| Functional Group | Nucleus | Typical Chemical Shift (ppm) | Notes |
| Carboxylic Acid | ¹H (O-H) | 10 - 12 | Often a broad singlet, signal disappears upon D₂O exchange. libretexts.org |
| Formyl (Aldehyde) | ¹H (C-H) | 9 - 10 | Typically a singlet or a doublet if coupled to other protons. |
| Pyridine Ring | ¹H | 7 - 9 | Exact shifts and coupling constants depend on substitution. chemicalbook.com |
| Carboxylic Acid | ¹³C (C=O) | 160 - 185 | Deshielded due to electronegative oxygens. libretexts.org |
| Formyl (Aldehyde) | ¹³C (C=O) | 180 - 200 | Generally more deshielded than carboxylic acid carbons. |
| Pyridine Ring | ¹³C | 120 - 150 | Shifts are influenced by the nitrogen heteroatom and substituents. |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides direct information about the functional groups present in a molecule. These methods are complementary and are routinely used to confirm the structure of 4-formylpyridine-2-carboxylic acid derivatives and their metal complexes.
Infrared (IR) Spectroscopy:
O-H Stretch: Carboxylic acids in a condensed phase typically exist as hydrogen-bonded dimers, giving rise to a very strong and broad O-H stretching absorption in the IR spectrum, spanning from 2500 to 3300 cm⁻¹. libretexts.org
C=O Stretch: The carbonyl stretching of the carboxylic acid group is an intense band typically found around 1710 cm⁻¹ for the dimer. libretexts.org The formyl group's carbonyl stretch appears at a similar, slightly higher frequency. Upon coordination to a metal ion, the carboxylate C=O stretching frequency often shifts to a lower wavenumber. academie-sciences.frresearchgate.net
C-N Stretch: Vibrations associated with the pyridine ring, such as C-N stretching, are also observable. iosrjournals.org
Raman Spectroscopy: Raman spectroscopy is particularly useful for studying aqueous solutions due to the weak Raman scattering of water. It provides complementary information to IR. For example, while the O-H stretch is prominent in IR, C-C and C-H vibrations of an aliphatic chain can show a stronger correlation in Raman spectra. kurouskilab.com In crystalline samples, differences in the Raman spectra can be used to identify different polymorphic forms. americanpharmaceuticalreview.com
Table 2: Characteristic Vibrational Frequencies for 4-formylpyridine-2-carboxylic acid
| Functional Group | Vibration Mode | Technique | Typical Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch (dimer) | IR | 2500 - 3300 (very broad) libretexts.org |
| Carboxylic Acid | C=O stretch (dimer) | IR, Raman | ~1710 libretexts.org |
| Formyl (Aldehyde) | C=O stretch | IR, Raman | 1690 - 1740 |
| Pyridine Ring | C=N / C=C stretches | IR, Raman | 1400 - 1650 iosrjournals.org |
UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic systems like 4-formylpyridine-2-carboxylic acid, π → π* transitions are typically observed. The position and intensity of absorption bands (λmax) are sensitive to the molecular structure and its environment. When the molecule acts as a ligand to form metal complexes, new absorption bands may appear, often corresponding to metal-to-ligand charge transfer (MLCT) transitions. academie-sciences.fr These shifts in absorption are clear evidence of complex formation. academie-sciences.frresearchgate.net For instance, the formation of complexes with metal ions can lead to a red-shift (shift to a longer wavelength) of absorption peaks. researchgate.net
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.
Molecular Ion Peak (M+): The mass spectrum will show a molecular ion peak corresponding to the mass of the molecule. For 4-formylpyridine-2-carboxylic acid (C₇H₅NO₃, molecular weight 151.12 g/mol ), a high-resolution mass spectrometer would detect the protonated molecule [M+H]⁺ at m/z 152.03423 or the deprotonated molecule [M-H]⁻ at m/z 150.01967. uni.lu
Fragmentation Analysis: The energetically unstable molecular ion often breaks apart into smaller, characteristic fragments. For 4-formylpyridine-2-carboxylic acid, common fragmentation pathways would include:
Loss of the hydroxyl group (-OH) from the carboxylic acid, resulting in a peak at M-17. libretexts.org
Loss of the entire carboxyl group (-COOH), resulting in a peak at M-45. libretexts.org
Loss of the formyl group (-CHO), resulting in a peak at M-29. libretexts.org
Formation of a stable acylium ion ([RCO]⁺) is a common fragmentation pathway for carboxylic acid derivatives and often results in a prominent peak. libretexts.org
Gentler ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) often produce less fragmentation, showing a strong signal for the protonated [M+H]⁺ or deprotonated [M-H]⁻ molecule, which is useful for confirming the molecular weight. bris.ac.uk
Chromatographic Methods for Reaction Monitoring and Purity Assessment in Research
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for monitoring the progress of chemical reactions and for assessing the purity of the final products.
High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the analysis of non-volatile compounds like 4-formylpyridine-2-carboxylic acid. It is widely used for both qualitative and quantitative analysis.
Purity Assessment: HPLC can effectively separate the target compound from starting materials, byproducts, and other impurities. The purity is typically determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. Purity levels of ≥98% are often confirmed using this method. calpaclab.comjk-sci.com
Quantitative Analysis and Isomer Separation: HPLC is crucial for the quantitative analysis and separation of pyridinecarboxylic acid isomers. helixchrom.comhelixchrom.com Due to small differences in their polarity and ionic properties, isomers like picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid) can be successfully separated. helixchrom.comhelixchrom.com This is often achieved using mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms. helixchrom.com The retention time and resolution can be finely tuned by adjusting the mobile phase composition, such as the percentage of organic solvent (e.g., acetonitrile), buffer concentration, and pH. helixchrom.comhelixchrom.com The method's compatibility with various detectors, including UV and Mass Spectrometry (MS), makes it a versatile and robust tool for analysis. helixchrom.comhelixchrom.com
Gas Chromatography (GC) for Volatile Product Analysis
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and semi-volatile compounds without decomposition. For a compound like 4-formylpyridine-2-carboxylic acid hydrochloride, direct GC analysis is challenging due to its low volatility and polar nature, stemming from the carboxylic acid and hydrochloride salt functionalities. However, GC is highly effective for analyzing volatile products that may arise from its degradation, transformation, or derivatization. nih.govnih.gov
In research settings, GC, particularly when coupled with Mass Spectrometry (GC-MS), is employed to identify and quantify volatile organic compounds (VOCs) that could be formed during synthesis or degradation studies of the parent molecule. rsc.org The process typically involves sample preparation to isolate the volatile analytes, followed by injection into the GC system. Due to the high polarity of carboxylic acids, a crucial step is often derivatization, which converts the non-volatile acid into a more volatile ester or silyl (B83357) derivative. sigmaaldrich.com This process enhances thermal stability and improves chromatographic peak shape. sdstate.edu
For instance, the carboxylic acid group can be esterified (e.g., with methanol (B129727) to form a methyl ester) or silylated (e.g., using a reagent like BSTFA). sigmaaldrich.com The resulting derivative is then sufficiently volatile for GC analysis. The separation occurs in a capillary column, and the retention time provides qualitative information about the compound. A mass spectrometer detector can then provide mass-to-charge ratio data, allowing for structural elucidation and definitive identification of the volatile products. nih.gov
Table 1: Common Derivatization Reagents for GC Analysis of Carboxylic Acids
| Reagent Class | Example Reagent | Target Functional Group | Volatile Product |
|---|---|---|---|
| Silylating Agents | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Carboxylic Acid (-COOH) | Trimethylsilyl (TMS) Ester |
| Alkylating Agents | Methanolic HCl | Carboxylic Acid (-COOH) | Methyl Ester |
| Acylating Agents | Pentafluorobenzyl bromide (PFBBr) | Carboxylic Acid (-COOH) | PFB Ester |
X-ray Diffraction for Solid-State Structural Determination of Complexes and Crystalline Derivatives
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. mdpi.com This technique is indispensable for characterizing the solid-state structure of this compound and its various crystalline derivatives or coordination complexes. XRD methods provide fundamental insights into molecular geometry, intermolecular interactions, and crystal packing, which govern the material's physical properties. americanpharmaceuticalreview.com The two primary XRD techniques are single-crystal X-ray diffraction and powder X-ray diffraction. rigaku.com
Single-Crystal X-ray Diffraction for Molecular and Crystal Structures
Single-Crystal X-ray Diffraction (SCXRD) provides an unambiguous determination of the molecular structure of a compound with atomic-level precision. nih.gov To perform this analysis, a high-quality single crystal of the material is required. When a focused beam of X-rays is directed at the crystal, it diffracts the beams into a specific pattern of reflections. By analyzing the intensities and positions of these diffracted spots, researchers can construct a three-dimensional electron density map of the molecule and, from that, determine the precise location of each atom. mdpi.com
This technique yields critical data, including:
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice.
Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.
Atomic Coordinates: The x, y, and z positions of every atom in the molecule.
Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles they form.
Intermolecular Interactions: Detailed information on hydrogen bonds, π-stacking, and other non-covalent interactions that dictate the crystal packing. nih.gov
For derivatives of pyridine-carboxylic acids, SCXRD has been used to establish coordination characteristics in metal complexes and to analyze supramolecular assemblies. rsc.orgrsc.org For example, studies on related compounds reveal how the pyridine nitrogen and carboxylate oxygen atoms participate in forming coordination polymers or intricate hydrogen-bonding networks. ajchem-a.comnih.gov
Table 2: Representative Crystallographic Data from a Single-Crystal XRD Analysis of a Pyridine Derivative Complex
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 9.884 |
| b (Å) | 19.228 |
| c (Å) | 19.796 |
| **α, β, γ (°) ** | 90 |
| **Volume (ų) ** | 3762.1 |
| Z (Molecules/unit cell) | 4 |
Note: Data is representative of a related silver-pyridine complex for illustrative purposes. researchgate.net
Powder X-ray Diffraction for Phase Identification
Powder X-ray Diffraction (PXRD) is a rapid, non-destructive technique used to analyze polycrystalline materials. americanpharmaceuticalreview.com Instead of a single crystal, a fine powder of the sample is used, which contains thousands of tiny crystallites in random orientations. When exposed to an X-ray beam, these crystallites collectively diffract the X-rays at all possible angles simultaneously. The resulting diffraction pattern is a plot of diffracted intensity versus the diffraction angle (2θ). americanpharmaceuticalreview.com
The PXRD pattern serves as a unique "fingerprint" for a specific crystalline phase. rigaku.com Its primary applications in the research of this compound and its derivatives include:
Phase Identification: Comparing the experimental PXRD pattern of a synthesized batch to a standard pattern from a database or a simulated pattern from single-crystal data to confirm its identity. americanpharmaceuticalreview.com
Purity Analysis: Detecting the presence of crystalline impurities or different polymorphic forms, which would appear as extra peaks in the diffraction pattern. rigaku.com
Polymorph Screening: Identifying and distinguishing between different crystal forms (polymorphs) of the same compound, which can have different physical properties. rigaku.com
Monitoring Solid-State Transformations: Observing changes in the crystal structure due to factors like temperature or humidity. nih.gov
The analysis involves matching the positions (2θ values) and relative intensities of the observed diffraction peaks to reference patterns. rigaku.com
Table 3: Example of a Powder XRD Peak List for a Crystalline Organic Compound
| Position (°2θ) | Relative Intensity (%) |
|---|---|
| 8.5 | 45 |
| 12.1 | 100 |
| 15.8 | 78 |
| 20.3 | 65 |
| 24.5 | 92 |
| 27.9 | 51 |
Future Research Directions and Emerging Academic Applications
Development of Novel Synthetic Routes with Enhanced Sustainability
Future efforts in the synthesis of 4-formylpyridine-2-carboxylic acid hydrochloride and its derivatives are expected to align with the principles of green chemistry, focusing on minimizing environmental impact and maximizing efficiency. Key areas of development include the adoption of catalytic processes, the use of renewable feedstocks, and the design of atom-economical reaction pathways.
One promising avenue is the exploration of biocatalytic methods. For instance, engineered microorganisms could be developed to produce pyridine (B92270) dicarboxylic acids from renewable resources like lignin. This approach, which has been demonstrated for the synthesis of other pyridine dicarboxylic acids, offers a sustainable alternative to traditional synthetic methods that often rely on petroleum-based starting materials and harsh reaction conditions. msu.edu
Furthermore, the application of green chemistry principles such as microwave-assisted synthesis can significantly reduce reaction times and energy consumption. ijarsct.co.in The concept of atom economy, which emphasizes the maximization of the incorporation of all materials used in the process into the final product, will also be a guiding principle in the design of new synthetic routes. msu.eduresearchgate.netacs.org Multi-component reactions, which allow for the construction of complex molecules in a single step from three or more starting materials, are particularly attractive for their high atom economy and efficiency. nih.govnih.gov
Table 1: Comparison of Synthetic Approaches
| Approach | Advantages | Disadvantages |
| Traditional Synthesis | Well-established | Often requires harsh conditions, generates significant waste |
| Microwave-Assisted Synthesis | Faster reaction times, higher yields, reduced energy consumption ijarsct.co.in | Requires specialized equipment |
| Biocatalysis | Utilizes renewable feedstocks, environmentally benign conditions msu.edu | May require extensive enzyme or metabolic engineering |
| Multi-component Reactions | High atom economy, operational simplicity, reduced waste nih.gov | Can be challenging to optimize for specific targets |
Exploration of New Reactivity Modes and Multi-Catalytic Systems
The dual functionality of this compound opens up possibilities for exploring novel reactivity modes and its application in multi-catalytic systems. The aldehyde group can participate in a variety of transformations, including serving as a handle for forming Schiff bases, while the carboxylic acid moiety can act as a directing group or a catalytic site. nih.govwikipedia.org
Future research could focus on tandem catalytic cycles where both the aldehyde and carboxylic acid groups play distinct and cooperative roles. For example, the carboxylic acid could act as an internal Brønsted acid catalyst to activate a substrate for subsequent reaction with the aldehyde. The development of organocatalytic systems where the pyridine scaffold itself participates in the catalytic cycle is another area of interest. For instance, the generation of pyridine-boryl radicals has been shown to enable reductive coupling reactions of aldehydes. nih.gov
Moreover, the exploration of multi-component reactions involving this compound as a key building block could lead to the rapid synthesis of complex and diverse molecular architectures. nih.govnih.gov These reactions could be designed to proceed through a cascade of transformations, where the unique reactivity of both the formyl and carboxyl groups is harnessed in a sequential manner.
Expansion into Novel Functional Material Design Through Coordination Chemistry
The pyridine-2-carboxylic acid moiety is a well-established building block in the design of coordination polymers and metal-organic frameworks (MOFs). nih.govnih.govorganic-chemistry.orgnih.govacs.orgrsc.orgacs.orgresearchgate.netuniversityofgalway.ieresearchgate.net The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate to metal ions, leading to the formation of extended, porous structures with a wide range of potential applications, including gas storage, separation, and catalysis. nih.gov
The presence of a formyl group at the 4-position of the pyridine ring in this compound offers a unique opportunity to design functional MOFs with tailored properties. The aldehyde functionality can be utilized in several ways:
Post-synthetic modification: The aldehyde group can serve as a reactive handle for the post-synthetic modification of the MOF, allowing for the introduction of new functional groups and the tuning of the material's properties. nih.gov
Active site for catalysis: The aldehyde group can act as a catalytic site for various organic transformations within the pores of the MOF.
Sensing applications: The reactivity of the aldehyde group towards specific analytes could be exploited for the development of chemical sensors.
The design of these functional materials will depend on understanding how the formyl group influences the coordination chemistry and the resulting framework topology. Researchers can systematically study the self-assembly of this ligand with various metal ions to create a library of new materials with diverse structures and properties. acs.orgresearchgate.net
Advanced Chemical Biology Research Applications (excluding clinical applications)
The unique combination of a reactive aldehyde and a biocompatible pyridine carboxylic acid scaffold makes this compound a promising candidate for various applications in chemical biology, particularly in the development of chemical probes and for bioorthogonal labeling.
The aldehyde group is a key functionality in bioorthogonal chemistry, which involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. universityofgalway.ie Aldehydes can react selectively with specific probes, such as those containing hydrazide or aminooxy functionalities, to form stable hydrazone or oxime linkages. This allows for the specific labeling and visualization of biomolecules in their native environment. This compound could be incorporated into biomolecules, either biosynthetically or through chemical modification, to serve as a handle for bioorthogonal ligation.
Furthermore, derivatives of 4-substituted pyridine-2,6-dicarboxylic acids have been identified as potential chemical probes for biological research. rsc.org The ability to attach reporter molecules, such as fluorophores or affinity tags, to the aldehyde group of this compound could enable the development of new tools for studying biological processes at the molecular level.
Table 2: Potential Chemical Biology Applications
| Application | Description |
| Bioorthogonal Labeling | The aldehyde group can be used for the specific labeling of biomolecules in living systems through reactions like hydrazone or oxime ligation. universityofgalway.ie |
| Chemical Probe Development | The molecule can be functionalized with reporter groups to create probes for studying biological targets and pathways. rsc.org |
| Cross-linking Agents | The bifunctional nature of the molecule could be exploited to develop cross-linking agents for studying protein-protein interactions. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of laboratory-scale synthesis to industrial production often benefits from the adoption of continuous flow chemistry and automated synthesis platforms. These technologies offer several advantages over traditional batch processing, including improved safety, better process control, higher yields, and the potential for on-demand synthesis.
Future research will likely focus on developing continuous flow methods for the synthesis of this compound. mdpi.comflinders.edu.au This could involve the use of packed-bed reactors containing immobilized catalysts or reagents, allowing for a more sustainable and efficient process. Microwave flow reactors, which combine the benefits of microwave heating with continuous processing, could also be explored to accelerate reaction rates and improve yields.
Automated synthesis platforms can be employed for the high-throughput screening of reaction conditions and the rapid synthesis of libraries of derivatives based on the 4-formylpyridine-2-carboxylic acid scaffold. nih.gov This would accelerate the discovery of new compounds with desired properties for applications in materials science and chemical biology. The integration of online analytical techniques, such as NMR and mass spectrometry, with these automated systems would enable real-time reaction monitoring and optimization.
Q & A
Q. What are the standard synthetic routes for preparing 4-formylpyridine-2-carboxylic acid hydrochloride, and how can reaction yields be optimized?
The synthesis typically involves condensation reactions and functional group modifications. For example, analogous pyridine derivatives (e.g., 6-(4-chlorophenyl)-oxazolo-pyridine) are synthesized via aldehyde-amine condensation followed by cyclization using catalysts like palladium or copper in solvents such as DMF . Yield optimization may involve adjusting reaction time, temperature, or stoichiometry. Statistical experimental design (e.g., factorial design) can systematically identify critical parameters, minimizing trial-and-error approaches .
Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?
Key methods include:
- NMR spectroscopy : Confirms substitution patterns and formyl group presence.
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves crystal structure and hydrogen bonding (critical for salt forms) .
- HPLC with UV/Vis detection : Quantifies purity (>95% typical for research-grade material) .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles (skin/eye irritation category 2A) .
- Ventilation : Use fume hoods to avoid inhalation (respiratory hazard category 3) .
- Storage : Keep in a dry, cool environment (-20°C for long-term stability) .
- Emergency response : For spills, neutralize with inert absorbents and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or reaction path searches) guide the design of derivatives with enhanced bioactivity?
Quantum chemical calculations (e.g., density functional theory) predict electronic properties and reactive sites. For instance, the formyl group’s electrophilicity can be tuned for nucleophilic additions. Reaction path searches identify intermediates and transition states, reducing experimental iterations . Coupling computational data with high-throughput screening accelerates lead optimization in drug discovery .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?
- Variable temperature NMR : Distinguishes dynamic equilibria (e.g., keto-enol tautomerism).
- 2D NMR (COSY, HSQC) : Assigns ambiguous proton-carbon correlations.
- Isotopic labeling : Traces formyl group reactivity in mechanistic studies .
- Comparative analysis : Cross-reference with databases (Reaxys, PubChem) to validate assignments .
Q. How does the hydrochloride salt form influence crystallization behavior and solubility in aqueous media?
The counterion enhances crystallinity by stabilizing ionic interactions. Solubility studies (e.g., phase diagrams) show pH-dependent dissociation:
| pH Range | Solubility (mg/mL) | Dominant Species |
|---|---|---|
| <2.5 | >50 | Protonated pyridine |
| 2.5–4.0 | 10–20 | Zwitterionic form |
| >4.0 | <5 | Deprotonated acid |
| Salt selection is critical for bioavailability in pharmaceutical formulations . |
Q. What role does this compound play in designing enzyme inhibitors (e.g., kinase targets)?
The pyridine-carboxylic acid scaffold mimics ATP-binding motifs in kinases. The formyl group serves as a handle for covalent inhibition (e.g., Schiff base formation with lysine residues). Structure-activity relationship (SAR) studies on analogs reveal substituent effects on IC50 values .
Methodological Considerations
Q. How can heterogeneous catalysis improve sustainability in large-scale synthesis?
Solid-supported catalysts (e.g., Pd/C or zeolites) reduce metal leaching and enable solvent-free conditions. For example, microwave-assisted reactions shorten synthesis times (30 mins vs. 12 hrs conventional) while maintaining >90% yield .
Q. What experimental controls are critical when studying degradation products under accelerated stability conditions?
- Forced degradation : Expose to heat (40–80°C), humidity (75% RH), and UV light.
- LC-MS/MS monitoring : Identifies hydrolyzed (carboxylic acid) or oxidized (ketone) byproducts .
- Mass balance : Ensure total degradation ≤5% to comply with ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
